molecular formula C10H8N2O3 B1271769 N-1,3-benzodioxol-5-yl-2-cyanoacetamide CAS No. 142555-09-7

N-1,3-benzodioxol-5-yl-2-cyanoacetamide

Cat. No.: B1271769
CAS No.: 142555-09-7
M. Wt: 204.18 g/mol
InChI Key: IPGDELMADGDOMC-UHFFFAOYSA-N
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Description

N-1,3-Benzodioxol-5-yl-2-cyanoacetamide is an organic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound features a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring, and a cyanoacetamide group. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Mechanism of Action

Target of Action

This compound is a unique chemical provided to early discovery researchers , and its specific targets are still under investigation.

Result of Action

Some related compounds have shown selectivity between cancer cells and normal cells , suggesting potential anticancer activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-2-cyanoacetamide typically involves the reaction of 1,3-benzodioxole with cyanoacetic acid or its derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-1,3-Benzodioxol-5-yl-2-cyanoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

N-1,3-Benzodioxol-5-yl-2-cyanoacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biochemistry: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide: Similar structure but with a methyl group attached to the benzodioxole ring.

    N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide: Contains a chloro group instead of a cyano group.

    N-(1,3-Benzodioxol-5-yl)-4-piperidinamine: Features a piperidine ring attached to the benzodioxole ring.

Uniqueness

N-1,3-Benzodioxol-5-yl-2-cyanoacetamide is unique due to its specific combination of a benzodioxole ring and a cyanoacetamide group, which imparts distinct chemical reactivity and biological activity. This combination allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-4-3-10(13)12-7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGDELMADGDOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801278731
Record name N-1,3-Benzodioxol-5-yl-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142555-09-7
Record name N-1,3-Benzodioxol-5-yl-2-cyanoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142555-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-1,3-Benzodioxol-5-yl-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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